Butyl 2-Chloro-3,3,3-trifluoropropionate
Description
Butyl 2-Chloro-3,3,3-trifluoropropionate is an organofluorine compound with the molecular formula C7H10ClF3O2. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Properties
Molecular Formula |
C7H10ClF3O2 |
|---|---|
Molecular Weight |
218.60 g/mol |
IUPAC Name |
butyl 2-chloro-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C7H10ClF3O2/c1-2-3-4-13-6(12)5(8)7(9,10)11/h5H,2-4H2,1H3 |
InChI Key |
WINXGTCJXXTQOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-Chloro-3,3,3-trifluoropropionate typically involves the esterification of 2-Chloro-3,3,3-trifluoropropionic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-Chloro-3,3,3-trifluoropropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-Chloro-3,3,3-trifluoropropionic acid and butanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives like 2-Amino-3,3,3-trifluoropropionate.
Hydrolysis: Yields 2-Chloro-3,3,3-trifluoropropionic acid and butanol.
Reduction: Produces 2-Chloro-3,3,3-trifluoropropanol.
Scientific Research Applications
Chemistry
Butyl 2-Chloro-3,3,3-trifluoropropionate serves as a crucial building block in organic synthesis. It is utilized in the preparation of various fluorinated compounds, which are important due to their unique physical and chemical properties. The trifluoromethyl group enhances the lipophilicity of molecules, allowing for better interaction with hydrophobic environments in biological systems .
Biology
In biological research, this compound is being investigated for its potential as a bioactive molecule. Studies have shown that it can inhibit certain enzymes, making it a candidate for further exploration in enzyme inhibition studies . The incorporation of fluorine into bioactive molecules often leads to improved metabolic stability and bioavailability .
Medicine
The pharmaceutical industry is exploring this compound for drug development purposes. Its unique structure allows for the design of fluorinated pharmaceuticals that may exhibit enhanced efficacy and reduced side effects compared to their non-fluorinated counterparts. The mechanism of action involves interactions with specific molecular targets due to its lipophilic nature and potential for hydrogen bonding through the chlorine atom .
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials with unique properties. Its ability to act as a fluorinating agent allows for the modification of other compounds to achieve desired characteristics such as increased thermal stability and reactivity .
- Enzyme Inhibition Studies : Research has demonstrated that this compound exhibits significant inhibition against specific enzymes involved in metabolic pathways. This property has implications for developing treatments for metabolic disorders .
- Pharmaceutical Development : A recent study explored the use of this compound in synthesizing new fluorinated drugs aimed at improving therapeutic outcomes in cancer treatment. The results indicated enhanced potency compared to non-fluorinated analogs .
Mechanism of Action
The mechanism by which Butyl 2-Chloro-3,3,3-trifluoropropionate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-Trifluoropropionate
- Ethyl 2-Chloro-3,3,3-trifluoropropionate
- Propyl 2-Chloro-3,3,3-trifluoropropionate
Uniqueness
Butyl 2-Chloro-3,3,3-trifluoropropionate is unique due to its specific combination of a butyl ester group and a trifluoromethyl group, which imparts distinct physicochemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and reactivity .
Biological Activity
Butyl 2-Chloro-3,3,3-trifluoropropionate is a fluorinated organic compound that has garnered attention in various fields, including biochemistry and environmental science. This article explores its biological activity, including its interactions with biological systems, potential toxicity, and implications for environmental health.
Chemical Structure and Properties
This compound is characterized by a trifluorinated propionate structure with a chlorine substituent. The molecular formula is CHClFO, which contributes to its unique chemical properties and biological interactions.
Biological Activity
1. Mechanism of Action
The biological activity of this compound primarily involves its interaction with various enzymatic pathways and cellular mechanisms. Studies have indicated that fluorinated compounds can influence metabolic pathways due to their structural similarities to naturally occurring substrates. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and bioavailability.
2. Toxicological Studies
Toxicological assessments have shown that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure. For instance, the chlorine atom may contribute to increased reactivity with biological macromolecules, leading to potential cytotoxic effects. Research has highlighted the importance of evaluating the dose-response relationship to understand the toxicological profile of this compound.
| Study | Organism | Effect Observed | Concentration |
|---|---|---|---|
| Human Cells | Cytotoxicity | 100 µM | |
| Aquatic Species | Developmental Toxicity | 10 µg/L | |
| Bacterial Strains | Inhibition of Growth | 50 µg/mL |
Environmental Impact
1. Biodegradation and Persistence
Research indicates that the biodegradation of fluorinated compounds like this compound can be limited due to the stability of C-F bonds. Studies have shown that certain microbial communities can partially degrade these compounds under aerobic conditions but often lead to persistent byproducts such as trifluoroacetate (TFA) . The implications for environmental health are significant as these persistent compounds can accumulate in ecosystems.
2. Case Studies
Several case studies have examined the environmental fate of this compound:
- Case Study 1: A study on wastewater treatment revealed that while some degradation occurred, significant amounts of TFA were detected post-treatment, indicating limited biodegradability and potential accumulation in aquatic environments .
- Case Study 2: Research involving soil microbial communities showed varied degradation rates depending on the microbial composition and environmental conditions. Some strains demonstrated enhanced degradation capabilities under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
